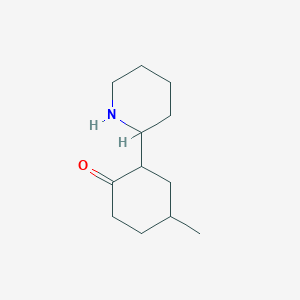
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their biological activity and presence in various pharmaceuticals .
Méthodes De Préparation
The synthesis of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the photochemical method proposed by Mykhailiuk et al., which involves obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, followed by reduction .
Analyse Des Réactions Chimiques
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like cobalt, ruthenium, and nickel . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield piperidine derivatives with different substituents .
Applications De Recherche Scientifique
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various pharmaceutical compounds. In biology and medicine, its structural similarity to compounds that interact with neural receptors makes it of interest in neuroscience research. It can be used as a scaffold for developing molecules that modulate neurotransmitter systems, contributing to the study of brain function and the treatment of neurological disorders. Additionally, it has applications in material science as a building block for the synthesis of polymers or as a modifying agent to alter the properties of materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one involves its interaction with molecular targets and pathways in the body. The piperidine moiety is known to interact with neural receptors, modulating neurotransmitter systems. This interaction can influence brain function and potentially contribute to the treatment of neurological disorders.
Comparaison Avec Des Composés Similaires
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one can be compared with other piperidine derivatives, such as 1-[(piperidin-2-yl)methyl]cyclohexan-1-ol . While both compounds contain the piperidine moiety, their unique substituents and structural differences result in distinct chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and material science. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various pharmaceutical compounds and a promising scaffold for developing molecules that modulate neurotransmitter systems.
Propriétés
Formule moléculaire |
C12H21NO |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
4-methyl-2-piperidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-11,13H,2-8H2,1H3 |
Clé InChI |
JIQFQIJOOKTBBO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C(C1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)
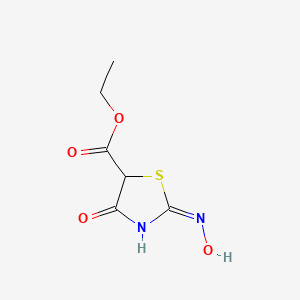
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
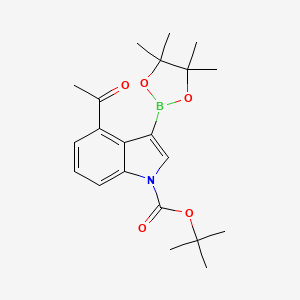
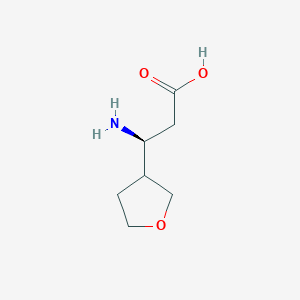
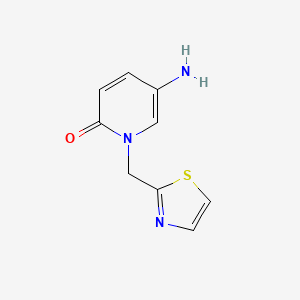
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)



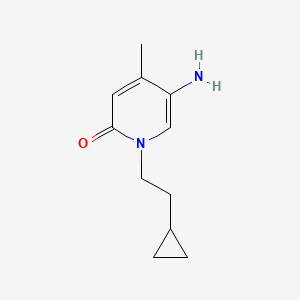
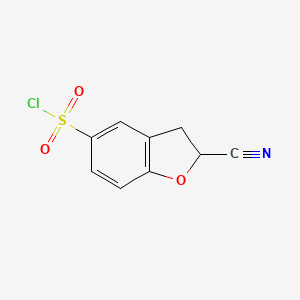
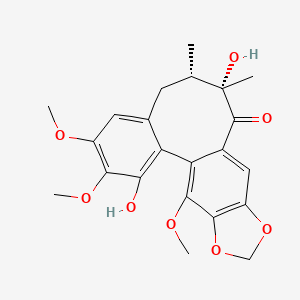
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
